Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate
Overview
Description
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinazolinone core with an ethyl ester group attached to the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazolinones, including Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, can be achieved through various methods. One efficient approach involves the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method provides a highly efficient route for constructing quinazolinone frameworks.
Another method involves the one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This approach is notable for its good functional group tolerance and the absence of transition metals and external oxidants .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.
Substitution: Substitution reactions can introduce different substituents at various positions on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex quinazolinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinazolinone core.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate include other quinazolinone derivatives such as:
- Quinazolin-4(1H)-one
- 4(3H)-Quinazolinone
- Dihydroquinazolinone
Uniqueness
This compound is unique due to its specific structure, which includes an ethyl ester group at the 2-position
Properties
IUPAC Name |
ethyl 2-(4-oxoquinazolin-1-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-14-8-13-12(16)9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTQXPSDLZLZBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701291110 | |
Record name | Ethyl 4-oxo-1(4H)-quinazolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105234-34-2 | |
Record name | Ethyl 4-oxo-1(4H)-quinazolineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105234-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxo-1(4H)-quinazolineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701291110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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